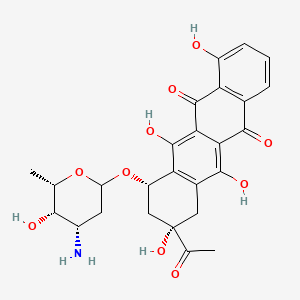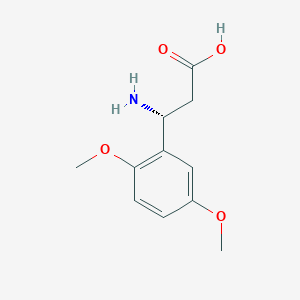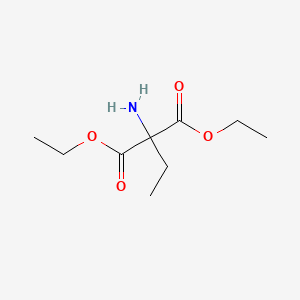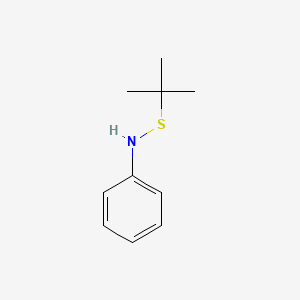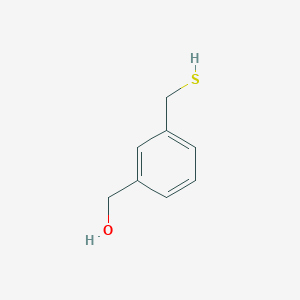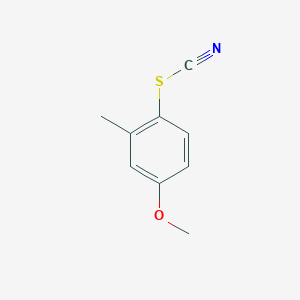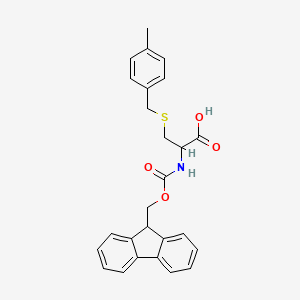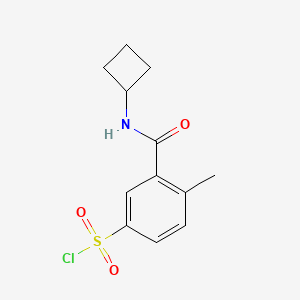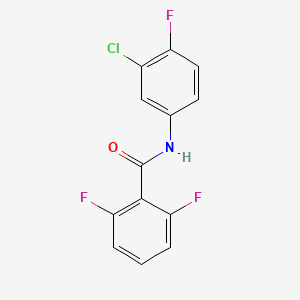
Fmoc-DL-Ala-Cl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-Ala-Cl typically involves the reaction of DL-alanine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like 1,4-dioxane . The mixture is stirred at room temperature, and the product is extracted with dichloromethane and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality .
化学反应分析
Types of Reactions
Fmoc-DL-Ala-Cl undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be introduced or removed through substitution reactions.
Deprotection Reactions: The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Common Reagents and Conditions
Fmoc Introduction: Fmoc-Cl is used to introduce the Fmoc group in the presence of a base like sodium carbonate.
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
Fmoc Introduction: The major product is this compound.
Fmoc Removal: The major products are the free amino acid and dibenzofulvene.
科学研究应用
Chemistry
Fmoc-DL-Ala-Cl is extensively used in peptide synthesis, particularly in SPPS. It serves as a protecting group for the amino group, allowing for the stepwise assembly of peptides .
Biology and Medicine
In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can be used in drug development and as tools to study protein-protein interactions .
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its stability and ease of removal make it an ideal protecting group for large-scale peptide synthesis .
作用机制
The mechanism of action of Fmoc-DL-Ala-Cl involves the protection of the amino group by the Fmoc group. This protection prevents unwanted reactions during peptide synthesis. The Fmoc group is removed under basic conditions, typically through an E1cb elimination mechanism, resulting in the formation of the free amino acid and dibenzofulvene .
相似化合物的比较
Similar Compounds
Fmoc-L-Ala-Cl: Similar to Fmoc-DL-Ala-Cl but derived from L-alanine.
Fmoc-Gly-Cl: Derived from glycine and used for similar purposes in peptide synthesis.
Uniqueness
This compound is unique due to its derivation from DL-alanine, which provides a racemic mixture of alanine. This can be advantageous in certain synthetic applications where a mixture of enantiomers is desired .
Conclusion
This compound is a versatile compound widely used in peptide synthesis. Its stability, ease of removal, and compatibility with various synthetic methods make it an essential tool in both research and industrial applications. The compound’s unique properties and broad applicability continue to make it a valuable asset in the field of chemistry and beyond.
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-chloro-1-oxopropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMYCMGTXVCJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
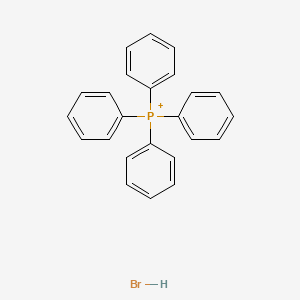
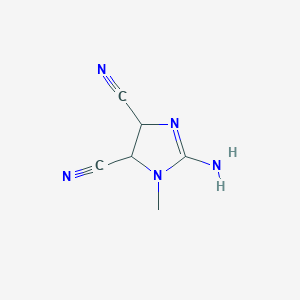
![2-Amino-1-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12828310.png)
![Bicyclo[2.2.1]heptane-2,6-diol](/img/structure/B12828313.png)
![4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide](/img/structure/B12828321.png)
